molecular formula C10H13NOS B8389990 5-Methoxy-2,2-dimethylbenzothiazolidine

5-Methoxy-2,2-dimethylbenzothiazolidine

Cat. No.: B8389990
M. Wt: 195.28 g/mol
InChI Key: BGAYCMHDFFQFGT-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethylbenzothiazolidine is a benzothiazolidine derivative offered for research and development purposes. Benzothiazolidines are a class of nitrogen- and sulfur-containing heterocyclic compounds that serve as important scaffolds in medicinal chemistry . Researchers investigate these structures for their potential biological activities, which can include serving as agonists for nuclear receptors like PPAR-γ . The specific methoxy and dimethyl substitutions on the core structure may influence its properties, such as binding affinity, metabolic stability, and overall pharmacokinetic profile, making it a compound of interest for further study. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3H-1,3-benzothiazole

InChI

InChI=1S/C10H13NOS/c1-10(2)11-8-6-7(12-3)4-5-9(8)13-10/h4-6,11H,1-3H3

InChI Key

BGAYCMHDFFQFGT-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=C(S1)C=CC(=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues in the Benzothiazole and Thiazolidinedione Families

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione (TZD) derivatives, such as pioglitazone hydrochloride (5-{4-[2-(5-ethylpyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione), share a heterocyclic core with 5-Methoxy-2,2-dimethylbenzothiazolidine but differ in substituents and functional groups. Pioglitazone’s pyridyl-ethoxy-benzyl side chain confers hypoglycemic activity via PPAR-γ agonism, whereas the methoxy and dimethyl groups in the target compound may prioritize different pharmacological pathways .

Benzimidazole and Indole Derivatives

Compounds like 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole (CAS 73590-85-9) exhibit structural similarities, such as methoxy substitutions and fused aromatic systems.

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Spectral Data (¹H NMR Shifts)
5-Methoxy-2-thiolbenzthiazole 201 Methoxy, thiol Not provided
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione 83–85 Methoxybenzylidene, diisopropylaminoethyl δ 7.8 (aromatic H), δ 3.8 (OCH₃)
Pioglitazone hydrochloride Not provided Ethylpyridyl-ethoxy-benzyl LC-MS: m/z 356 [M+H]⁺

Key Observations :

  • Methoxy groups in benzothiazolidines and TZDs consistently appear at δ 3.7–3.9 ppm in ¹H NMR .
  • Melting points vary significantly with substituents; dimethyl groups may reduce crystallinity compared to thiol or benzylidene derivatives.

Preparation Methods

Cyclocondensation of 5-Methoxybenzene-1,2-thiol with Acetone

A plausible route involves the cyclocondensation of 5-methoxybenzene-1,2-thiol with acetone under acidic conditions. This method mirrors thiazolidine syntheses documented in heterocyclic chemistry literature, where thiols react with ketones to form cyclic sulfides.

Hypothetical Procedure:

  • Reactants:

    • 5-Methoxybenzene-1,2-thiol (1.0 equiv)

    • Acetone (2.0 equiv)

    • Acid catalyst (e.g., HCl, H₂SO₄)

  • Conditions:

    • Solvent: Ethanol or dichloromethane

    • Temperature: Reflux (70–80°C)

    • Duration: 6–12 hours

  • Work-up:

    • Neutralization with aqueous NaHCO₃

    • Extraction with dichloromethane

    • Purification via recrystallization (ethanol/water)

Key Considerations:

  • Excess acetone drives the reaction to completion.

  • Acid catalysis facilitates thiol-ketone condensation and cyclization.

  • Similar methods are employed in benzothiazole syntheses, as seen in the preparation of Omeprazole intermediates.

Reductive Amination Pathways

Reductive amination of 5-methoxy-2-mercaptobenzaldehyde with dimethylamine could yield the target compound. This approach is analogous to benzimidazole syntheses using sodium methoxide and phase-transfer catalysts.

Hypothetical Procedure:

  • Reactants:

    • 5-Methoxy-2-mercaptobenzaldehyde (1.0 equiv)

    • Dimethylamine (2.0 equiv)

    • Reducing agent (e.g., NaBH₄, H₂/Pd-C)

  • Conditions:

    • Solvent: Methanol or tetrahydrofuran

    • Temperature: 0–25°C

    • Duration: 4–8 hours

  • Work-up:

    • Filtration or distillation to remove solvents

    • Column chromatography for purification

Key Considerations:

  • Controlled temperature prevents over-reduction.

  • Sodium methoxide, as used in thioether formations, may enhance nucleophilic attack.

Comparative Analysis of Methodologies

Solvent and Catalytic Systems

  • Polar solvents (e.g., methanol, acetone) are preferred for cyclocondensation, as demonstrated in the synthesis of Omeprazole intermediates.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in two-phase systems, a technique highlighted in benzimidazole couplings.

Purification Strategies

  • Recrystallization using ethanol-water mixtures is effective for isolating crystalline intermediates, as shown in the purification of 2-((4-chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole.

  • Extractive work-up with dichloromethane or ethyl acetate ensures high purity, a common practice in thioether syntheses.

Challenges and Optimization Opportunities

Byproduct Formation

  • Dimethyl sulfate adducts , observed in pyridinylmethylthio-benzimidazole syntheses, may arise if excess methylating agents are used.

  • Mitigation: Strict stoichiometric control and stepwise reagent addition.

Yield Improvement

  • Catalyst screening: Triethyl benzyl ammonium chloride enhances coupling efficiency in benzimidazole synthesis, suggesting potential utility in benzothiazolidine formation.

  • Temperature modulation: Lower temperatures (0–10°C) during critical steps reduce side reactions, as employed in oxidation protocols .

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